2,6-Dichloro-3-fluorobenzyl chloride
Overview
Description
2,6-Dichloro-3-fluorobenzyl chloride is an organic compound with the molecular formula C7H4Cl3F. It is a derivative of benzyl chloride, where the benzene ring is substituted with two chlorine atoms at the 2 and 6 positions and a fluorine atom at the 3 position. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-fluorobenzyl chloride typically involves the chlorination of 2,6-dichloro-3-fluorotoluene. This reaction is carried out by passing chlorine gas through 2,6-dichloro-3-fluorotoluene in the presence of a catalyst such as phosphorus trichloride under controlled conditions . The reaction is usually conducted at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-fluorobenzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile.
Oxidation: It can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can convert it into benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents like water or alcohol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives.
Oxidation: Major products are benzaldehyde derivatives.
Reduction: The primary products are benzyl alcohol derivatives.
Scientific Research Applications
2,6-Dichloro-3-fluorobenzyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: The compound is used in the development of pharmaceuticals and agrochemicals.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-fluorobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing chlorine and fluorine atoms makes the benzyl chloride moiety highly reactive. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzyl chloride: Similar structure but lacks the fluorine atom.
3-Fluorobenzyl chloride: Contains a fluorine atom but lacks the chlorine atoms at the 2 and 6 positions.
2,6-Difluorobenzyl chloride: Contains fluorine atoms at the 2 and 6 positions instead of chlorine.
Uniqueness
2,6-Dichloro-3-fluorobenzyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and various research applications .
Properties
IUPAC Name |
1,3-dichloro-2-(chloromethyl)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3F/c8-3-4-5(9)1-2-6(11)7(4)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIALIUMNHODQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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